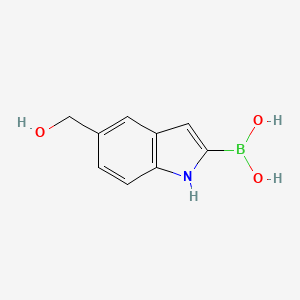

5-Hydroxymethyl)-1H-indole-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxymethyl)-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry

Mecanismo De Acción

Target of Action

The primary target of 5-Hydroxymethyl)-1H-indole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The compound’s action can lead to the synthesis of biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that it is readily prepared and generally environmentally benign . Its stability in this reaction indicates potential bioavailability, but further studies are needed to confirm this.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of various biologically active molecules . For example, it can contribute to the creation of indole inhibitors of MMP-13, which are used in the treatment of arthritic diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the SM coupling reaction, in which the compound acts as a reagent, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can maintain its efficacy and stability under a variety of environmental conditions. It should be kept in a dry, cool, and well-ventilated place .

Análisis Bioquímico

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in carbon–carbon bond-forming reactions . This process involves the transfer of organic groups from boron to palladium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl)-1H-indole-2-boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and maximize production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxymethyl)-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can be substituted with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction can produce indole derivatives with alkyl or aryl groups .

Aplicaciones Científicas De Investigación

5-Hydroxymethyl)-1H-indole-2-boronic acid has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

Similar Compounds

5-Indolylboronic acid: Another boronic acid derivative of indole with similar chemical properties.

N-Methylindole-5-boronic acid: A methylated derivative of indole with boronic acid functionality.

Uniqueness

5-Hydroxymethyl)-1H-indole-2-boronic acid is unique due to its hydroxymethyl group, which can enhance its reactivity and biological activity compared to other similar compounds. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Actividad Biológica

5-Hydroxymethyl-1H-indole-2-boronic acid is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

5-Hydroxymethyl-1H-indole-2-boronic acid is an indole derivative that incorporates a boronic acid functional group. The synthesis of this compound typically involves the borylation of indole derivatives, which can be achieved through various catalytic methods. The indole framework is known for its role in numerous biological systems, making its derivatives valuable in drug design and development.

1. Antimicrobial Activity

Preliminary studies indicate that 5-hydroxymethyl-1H-indole-2-boronic acid exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Escherichia coli (ATCC 25922), with an observed minimum inhibitory concentration (MIC) of approximately 6.50 mg/mL . This suggests potential applications in treating bacterial infections.

2. Anticancer Properties

Research has demonstrated that this compound possesses notable cytotoxic effects on cancer cell lines. For instance, it has been reported to have an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line . Such findings highlight its potential as a lead compound in developing new anticancer therapies.

3. Antioxidant Activity

The antioxidant capacity of 5-hydroxymethyl-1H-indole-2-boronic acid has been evaluated using DPPH free radical scavenging assays, yielding an IC50 value of 0.14 ± 0.01 µg/mL . This high level of antioxidant activity suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

4. Enzyme Inhibition Activities

The compound has been investigated for its ability to inhibit various enzymes:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL .

These results indicate that it may have therapeutic potential in conditions where these enzymes play a critical role, such as neurodegenerative diseases and metabolic disorders.

Study on Antimicrobial Effects

In a study assessing the antimicrobial efficacy of various boronic acid derivatives, including 5-hydroxymethyl-1H-indole-2-boronic acid, researchers found that this compound exhibited superior activity against E. coli, suggesting its potential as an antibacterial agent .

Anticancer Research

A detailed investigation into the anticancer properties revealed that treatment with the compound resulted in significant apoptosis in MCF-7 cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays . This positions the compound as a promising candidate for further development in cancer therapeutics.

Research Findings Summary

The following table summarizes key findings related to the biological activities of 5-hydroxymethyl-1H-indole-2-boronic acid:

| Biological Activity | Measurement/Effect |

|---|---|

| Antimicrobial | MIC against E. coli: 6.50 mg/mL |

| Anticancer | IC50 against MCF-7: 18.76 µg/mL |

| Antioxidant | DPPH IC50: 0.14 µg/mL |

| Acetylcholinesterase Inhibition | IC50: 115.63 µg/mL |

| Butyrylcholinesterase Inhibition | IC50: 3.12 µg/mL |

| Antiurease | IC50: 1.10 µg/mL |

| Antithyrosinase | IC50: 11.52 µg/mL |

Propiedades

IUPAC Name |

[5-(hydroxymethyl)-1H-indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c12-5-6-1-2-8-7(3-6)4-9(11-8)10(13)14/h1-4,11-14H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZBLUNWUSGGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)CO)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.